molecular formula C18H17NO2 B5693993 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde

5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B5693993
M. Wt: 279.3 g/mol
InChI Key: XYIAYVVMANDBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are commonly found in many natural products and pharmaceuticals. The compound’s structure consists of a benzyloxy group attached to the 5-position of the indole ring, with two methyl groups at the 1 and 2 positions, and an aldehyde group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.

    Methylation: The methyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyloxy halides, nucleophiles like amines or thiols

Major Products

    Oxidation: 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carboxylic acid

    Reduction: 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-methanol

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-1H-indole-3-carbaldehyde: Lacks the two methyl groups at the 1 and 2 positions.

    5-(benzyloxy)-2-methyl-1H-indole-3-carbaldehyde: Has only one methyl group at the 2 position.

    5-(benzyloxy)-1,2-dimethyl-1H-indole: Lacks the aldehyde group at the 3 position.

Uniqueness

5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzyloxy and aldehyde groups, along with the two methyl groups, provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

1,2-dimethyl-5-phenylmethoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-17(11-20)16-10-15(8-9-18(16)19(13)2)21-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIAYVVMANDBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.